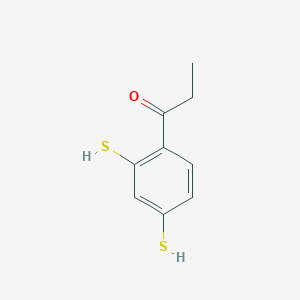

1-(2,4-Dimercaptophenyl)propan-1-one

Description

1-(2,4-Dimercaptophenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with two mercapto (-SH) groups at the 2- and 4-positions. These compounds are often synthesized via coupling reactions, hydrogenation, or functional group modifications, and their properties vary significantly based on substituent patterns .

Properties

Molecular Formula |

C9H10OS2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

1-[2,4-bis(sulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C9H10OS2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,11-12H,2H2,1H3 |

InChI Key |

ADTSCHARNDEJOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)S)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Dimercaptophenyl)propan-1-one typically involves the reaction of 2,4-dimercaptophenyl derivatives with propanone under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

1-(2,4-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dimercaptophenyl)propan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The mercapto groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, improving coupling efficiency .

- Hydroxyl and methoxy groups increase solubility and stabilize intermediates but may reduce reactivity in certain reactions .

- Thiophene-containing derivatives exhibit unique reactivity due to aromatic sulfur .

Key Insights :

- Mercapto (-SH) and hydroxyl (-OH) groups enhance biological activity through hydrogen bonding and redox interactions .

- Bulky substituents (e.g., silyl ethers) improve membrane permeability but may reduce target specificity .

Physical and Chemical Properties

Substituents alter melting points, solubility, and stability:

Biological Activity

1-(2,4-Dimercaptophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : 1-(2,4-Dimercaptophenyl)propan-1-one

- Molecular Formula : C10H12S2O

- CAS Number : 10342-83-3

The biological activity of 1-(2,4-Dimercaptophenyl)propan-1-one is primarily attributed to its ability to interact with various biological targets. The compound is known to exhibit:

- Antioxidant Properties : It can scavenge free radicals and reduce oxidative stress, which is crucial in various disease states.

- Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi.

- Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Biological Activity Profiles

A comprehensive analysis of the biological activity profiles of 1-(2,4-Dimercaptophenyl)propan-1-one reveals several pharmacological effects:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress. |

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Cytotoxic | Induces apoptosis in certain cancer cell lines. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 1-(2,4-Dimercaptophenyl)propan-1-one, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting a potent antimicrobial effect.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of the compound on various cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. The IC50 values for several cancer cell lines were reported to be in the low micromolar range, indicating strong cytotoxic potential.

Research Findings

Recent studies have utilized computational methods to predict the biological activity profiles of 1-(2,4-Dimercaptophenyl)propan-1-one. These studies suggest that the compound interacts with multiple molecular targets within the body, enhancing its therapeutic potential.

Table: Predicted Biological Activities

| Activity Category | Probability (Pa) | Mechanism of Action |

|---|---|---|

| Antioxidant | 0.78 | Free radical scavenging |

| Antimicrobial | 0.85 | Disruption of microbial cell membranes |

| Cytotoxic | 0.72 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.